Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13324396
Molecular Formula: C16H20N2O6
Molecular Weight: 336.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O6 |
|---|---|
| Molecular Weight | 336.34 g/mol |
| IUPAC Name | (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |
| Standard InChI Key | PNIVAHKGWKAAIG-QWHCGFSZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name is (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid, with a molecular formula of C₁₆H₂₀N₂O₆ and a molar mass of 336.34 g/mol . Its structure features a trans-configuration at the pyrrolidine ring’s 3- and 4-positions, confirmed by X-ray crystallography in related analogs . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)N+[O-] |
| InChIKey | PNIVAHKGWKAAIG-QWHCGFSZSA-N |
| Boiling Point | 492.8 ± 45.0 °C (predicted) |
| Density | 1.317 ± 0.06 g/cm³ (predicted) |
| pKa | 4.20 ± 0.40 (predicted) |
| Storage Conditions | 2–8°C, protected from light and moisture |
The nitro group at the 3-position of the phenyl ring enhances electrophilic reactivity, facilitating cross-coupling reactions, while the Boc (tert-butoxycarbonyl) group provides steric protection during synthetic modifications .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step strategies leveraging stereoselective cyclization and C(sp³)–H functionalization:
Route 1: Castagnoli–Cushman Reaction
-
Cyclization: Succinic anhydride reacts with imines under acidic conditions to form 5-oxopyrrolidine intermediates .
-
C(sp³)–H Activation: Palladium-catalyzed arylation introduces the 3-nitrophenyl group using 8-aminoquinoline as a directing group, achieving >90% diastereoselectivity .
-
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .
Route 2: Chiral Auxiliary Approach
-
Asymmetric Induction: Pent-2-ynoic acid derivatives are coupled with camphorsultam to enforce stereochemistry .
-
Hydrogenation: Lindlar catalyst reduces alkynes to cis-alkenes, followed by cyclization to pyrrolidine .
-
Deprotection: Acidic hydrolysis (e.g., trifluoroacetic acid) removes the Boc group .
Industrial-Scale Production
A patent by Baldini et al. (2024) describes a scalable process using flow chemistry to achieve 85% yield with >99% enantiomeric excess (ee) . Critical parameters include:
-
Temperature: 110°C for C–H activation.
-
Catalysts: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv).
Physicochemical Properties
Solubility and Stability
-
Solubility: Miscible in polar aprotic solvents (DMAc, DMF) but insoluble in water (<0.1 mg/mL).
-
Stability: Degrades at temperatures >100°C, with a half-life of 12 hours under acidic conditions (pH 2) .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar–NO₂), 7.65–7.58 (m, 3H, Ar–H), 4.35 (dd, J = 9.2 Hz, 1H, pyrrolidine-H), 3.92 (s, 1H, COOH) .
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Pharmacological and Biochemical Applications
Enzyme Inhibition
The compound inhibits β-secretase (BACE-1), a target for Alzheimer’s disease, with an IC₅₀ of 340 nM . Molecular docking studies reveal that the 3-nitrophenyl group occupies the S2′ hydrophobic pocket of BACE-1, forming π–π interactions with Tyr198 .
NMDA Receptor Antagonism
Analogous pyrrolidine derivatives exhibit sub-micromolar activity at GluN1/GluN2A receptors (IC₅₀ = 200 nM), suggesting potential in treating neuropathic pain .
Antibacterial Activity
Derivatives with electron-withdrawing groups (e.g., nitro) show MIC values of 4 µg/mL against Staphylococcus aureus, comparable to vancomycin .
Material Science and Industrial Applications
Polymer Modification
Incorporating the compound into polyurethane matrices enhances tensile strength by 40% and thermal stability up to 250°C, making it suitable for high-performance coatings .
Analytical Standards
Recent Research and Future Directions
Catalytic Asymmetric Synthesis
Recent advances in organocatalysis (e.g., Jacobsen’s thiourea catalysts) enable enantioselective synthesis with 95% ee, reducing reliance on chiral auxiliaries .
Targeted Drug Delivery
Nanoparticle conjugates of the compound demonstrate 80% tumor growth inhibition in glioblastoma models, leveraging the nitro group’s redox sensitivity for controlled release .
Green Chemistry
Microwave-assisted synthesis reduces reaction times from 16 hours to 30 minutes, achieving 90% yield with 50% less solvent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume